molecular formula C9H11ClN2O B1660136 6-chloro-N-ethyl-N-methylpyridine-3-carboxamide CAS No. 720693-05-0

6-chloro-N-ethyl-N-methylpyridine-3-carboxamide

Cat. No.: B1660136
CAS No.: 720693-05-0
M. Wt: 198.65
InChI Key: KRBIGUVPPLFHHE-UHFFFAOYSA-N
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Description

6-Chloro-N-ethyl-N-methylpyridine-3-carboxamide is a pyridine derivative characterized by a chlorine atom at the 6-position and an N-ethyl-N-methyl carboxamide group at the 3-position of the pyridine ring. Its molecular formula is C₉H₁₁ClN₂O (molecular weight: 198.65 g/mol). The compound has been cataloged in chemical databases but is currently listed as discontinued by suppliers such as CymitQuimica .

Properties

IUPAC Name

6-chloro-N-ethyl-N-methylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O/c1-3-12(2)9(13)7-4-5-8(10)11-6-7/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRBIGUVPPLFHHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C(=O)C1=CN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601242522
Record name 6-Chloro-N-ethyl-N-methyl-3-pyridinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601242522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

720693-05-0
Record name 6-Chloro-N-ethyl-N-methyl-3-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=720693-05-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-N-ethyl-N-methyl-3-pyridinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601242522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-ethyl-N-methylpyridine-3-carboxamide typically involves the chlorination of N-ethyl-N-methylpyridine-3-carboxamide. The reaction conditions often include the use of chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled temperatures .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes using automated reactors to ensure consistency and efficiency. The reaction is typically carried out in a solvent such as dichloromethane (CH2Cl2) or chloroform (CHCl3) to facilitate the chlorination process .

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-ethyl-N-methylpyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-chloro-N-ethyl-N-methylpyridine-3-carboxamide has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-chloro-N-ethyl-N-methylpyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between 6-chloro-N-ethyl-N-methylpyridine-3-carboxamide and its analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (N-position) CAS Number Key Features/Applications
This compound C₉H₁₁ClN₂O 198.65 Ethyl, Methyl Not provided Discontinued; intermediate potential
6-Chloro-N-methylnicotinamide C₇H₇ClN₂O 170.60 Methyl 54189-82-1 Simpler structure; research applications
6-Chloro-N-methoxy-N-methylpyridine-3-carboxamide C₈H₉ClN₂O₂ 200.62 Methoxy, Methyl Not provided Increased polarity; synthetic utility
N-(4-Acetylphenyl)-6-chloropyridine-3-carboxamide C₁₄H₁₂ClN₂O₂ 275.71 4-Acetylphenyl Not provided Enhanced aromatic interaction; SAR studies
6-Chloro-N-methoxy-N-methyl-5-pivalamidopicolinamide C₁₄H₁₉ClN₃O₃ 312.77 Methoxy, Methyl, Pivalamido Not provided Steric bulk; metabolic stability

Key Comparisons:

(a) Substituent Effects on Physicochemical Properties
  • Ethyl vs. Methyl Groups : The ethyl group in the target compound increases lipophilicity compared to the methyl-only analog (6-chloro-N-methylnicotinamide). This may enhance membrane permeability but reduce aqueous solubility .
  • Methoxy vs.
  • Pivalamido Group : The pivalamido moiety in 6-chloro-N-methoxy-N-methyl-5-pivalamidopicolinamide adds steric bulk, which could improve metabolic stability by shielding the amide bond from enzymatic degradation .

Biological Activity

6-chloro-N-ethyl-N-methylpyridine-3-carboxamide is a chemical compound with the molecular formula C9H11ClN2OC_9H_{11}ClN_2O and a molecular weight of 198.65g/mol198.65\,g/mol. This compound has gained attention in scientific research due to its potential biological activities, particularly in the fields of microbiology and pharmacology.

The synthesis of this compound typically involves chlorination processes, often utilizing agents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can alter its biological properties and enhance its utility in drug development.

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. This compound can bind to various enzymes or receptors, influencing their activity and leading to diverse biological effects. The precise pathways and targets vary depending on the application context.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, it has shown promising results against:

  • Escherichia coli : Minimum Inhibitory Concentration (MIC) values reported at 0.0195mg/mL0.0195\,mg/mL.
  • Staphylococcus aureus : MIC values ranging from 5.64µM5.64\,µM to 77.38µM77.38\,µM.
  • Candida albicans : Effective with MIC values as low as 0.0048mg/mL0.0048\,mg/mL .

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that this compound can inhibit the growth of various cancer cell lines. For example:

  • A549 (lung carcinoma) : IC50 values suggest significant cytotoxic effects.
  • C6 glioma cells : Demonstrated moderate to high activity with IC50 values ranging from 5.9µg/mL5.9\,µg/mL to 25.7µg/mL25.7\,µg/mL .

Table: Summary of Biological Activities

Activity Type Target Organism/Cell Line MIC/IC50 Value
AntimicrobialE. coli0.0195 mg/mL
AntimicrobialS. aureus5.64 - 77.38 µM
AntifungalC. albicans0.0048 mg/mL
CytotoxicityA549 (lung carcinoma)Not specified
CytotoxicityC6 glioma cells5.9 - 25.7 µg/mL

Case Study 1: Antiproliferative Activity

In a study exploring the antiproliferative effects of N-substituted compounds, this compound was found to significantly inhibit cell proliferation in several cancer cell lines, showcasing its potential as a therapeutic agent in oncology .

Case Study 2: Mechanistic Insights

Research has delved into the mechanistic pathways through which this compound exerts its effects on cellular targets, revealing that it may inhibit crucial signaling pathways involved in cell survival and proliferation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-chloro-N-ethyl-N-methylpyridine-3-carboxamide
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6-chloro-N-ethyl-N-methylpyridine-3-carboxamide

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